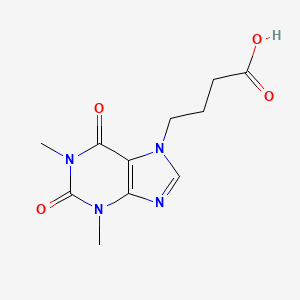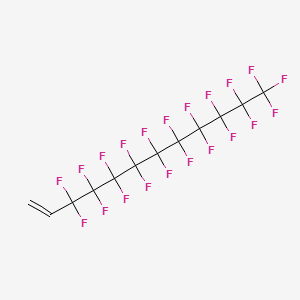
1h,1h,2h-Perfluoro-1-dodecene
Overview
Description
1H,1H,2H-Perfluoro-1-dodecene is a fluorinated organic compound with the molecular formula C12H3F21. It is characterized by a long carbon chain with multiple fluorine atoms, making it a perfluorinated alkene. This compound is known for its unique chemical properties, including high thermal stability and resistance to chemical reactions, which make it valuable in various industrial and scientific applications .
Preparation Methods
The synthesis of 1H,1H,2H-Perfluoro-1-dodecene typically involves the telomerization of tetrafluoroethylene with a suitable telogen, such as 1-iodododecane. The reaction is carried out under controlled conditions, often in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The process yields a mixture of perfluorinated alkenes, which can be separated and purified through distillation .
Industrial production methods may involve the use of continuous flow reactors to ensure consistent quality and yield. These methods are optimized for large-scale production, focusing on efficiency and cost-effectiveness .
Chemical Reactions Analysis
1H,1H,2H-Perfluoro-1-dodecene undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can take place, especially at the terminal carbon atoms, using reagents like sodium methoxide.
The major products formed from these reactions include perfluorinated alcohols, acids, and other derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
1H,1H,2H-Perfluoro-1-dodecene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 1H,1H,2H-Perfluoro-1-dodecene exerts its effects is primarily related to its strong carbon-fluorine bonds. These bonds confer high stability and resistance to degradation, allowing the compound to maintain its integrity under harsh conditions. The molecular targets and pathways involved are often related to its interaction with other fluorinated compounds and its incorporation into larger molecular structures .
Comparison with Similar Compounds
1H,1H,2H-Perfluoro-1-dodecene can be compared with other perfluorinated alkenes, such as:
1H,1H,2H-Perfluoro-1-decene: Similar in structure but with a shorter carbon chain, leading to slightly different physical and chemical properties.
1H,1H,2H-Perfluoro-1-hexene: Even shorter chain length, resulting in lower boiling points and different reactivity.
1H,1H,2H-Perfluoro-1-octanol: A related compound with an alcohol functional group, used in different applications due to its distinct chemical behavior.
The uniqueness of this compound lies in its longer carbon chain and the resulting properties, which make it suitable for specific high-performance applications .
Properties
IUPAC Name |
3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-henicosafluorododec-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H3F21/c1-2-3(13,14)4(15,16)5(17,18)6(19,20)7(21,22)8(23,24)9(25,26)10(27,28)11(29,30)12(31,32)33/h2H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCHSAVGOZUCXHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10F21CH=CH2, C12H3F21 | |
| Record name | 1-Dodecene, 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-heneicosafluoro- | |
| Source | NORMAN Suspect List Exchange | |
| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60184471 | |
| Record name | (Perfluorodecyl)ethylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60184471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
546.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30389-25-4 | |
| Record name | 1H,1H,2H-Perfluoro-1-dodecene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30389-25-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-Henicosafluorododecene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030389254 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (Perfluorodecyl)ethylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60184471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-henicosafluorododecene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.598 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 1H,1H,2H-Perfluoro-1-dodecene contribute to the formation of oil-repellent surfaces?
A: this compound serves as a monomer in plasma polymerization processes. When subjected to a radio frequency glow discharge, this monomer undergoes fragmentation and reassembly, forming a thin film on the target substrate [, , ]. The resulting plasma polymerized fluorocarbon (PPFC) films are primarily composed of perfluoromethylene (CF2) units [, , ]. These CF2 units are responsible for the low surface energy and high contact angles with liquids, leading to the desired oil-repellent properties [, , ].
Q2: How does the power used in the plasma polymerization process affect the oil-repellency of the resulting films?
A: Research indicates that the power applied during plasma polymerization significantly influences the film's chemical structure and, consequently, its oil-repellency []. Lower power settings favor the formation of films with a higher concentration of CF2 units, contributing to enhanced oil-repellency []. Conversely, increasing the power leads to greater monomer fragmentation, resulting in films with a reduced CF2 content and diminished oil-repellent characteristics [].
Q3: Are there any challenges in directly applying these PPFC films to certain materials?
A: Yes, studies have shown that the adhesion of PPFC films directly to silicone rubber can be poor []. This challenge has been addressed by introducing a plasma polymerized hydrocarbon interlayer between the silicone rubber and the PPFC film, leading to significantly improved adhesion []. This highlights the importance of optimizing deposition techniques and considering substrate compatibility for achieving durable and effective oil-repellent coatings.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


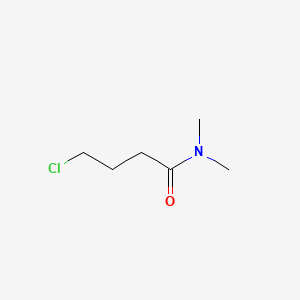
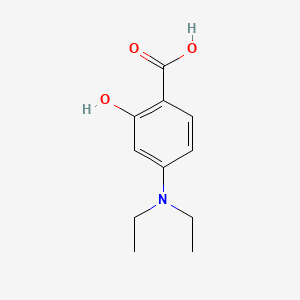


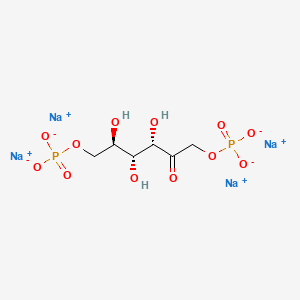
![7,18-bis(4-ethoxyphenyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B1360143.png)


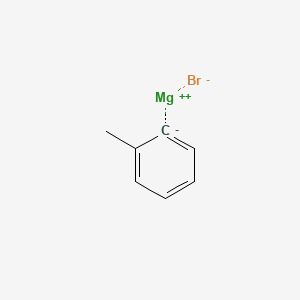
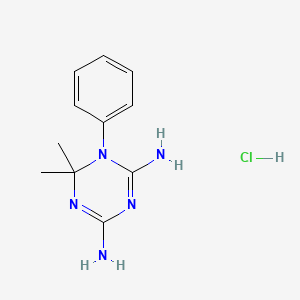

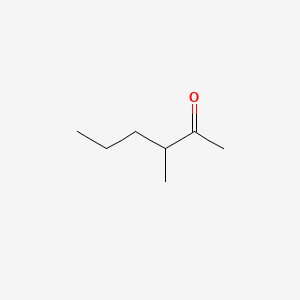
![N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-hydroxy-4-[[2-methoxy-5-methyl-4-[(methylamino)sulphonyl]phenyl]azo]naphthalene-2-carboxamide](/img/structure/B1360153.png)
